Peforelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH) [, ]. It belongs to the class of pharmaceuticals known as GnRH agonists [, ]. In a research context, Peforelin is primarily utilized to manipulate and study reproductive processes in various animal models, particularly in pigs [, , ].
Peforelin is classified as a peptide hormone, specifically falling under the category of gonadotropin-releasing hormones. It is derived from the natural gonadotropin-releasing hormone sequence but modified to enhance its stability and activity. The compound is commercially available, with its chemical identity confirmed by various databases such as PubChem.
The synthesis of Peforelin primarily employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. The process begins with the attachment of a C-terminal amino acid to a solid resin support. Subsequent amino acids are added sequentially through coupling and deprotection steps, culminating in the cleavage of the final product from the resin. Purification is typically achieved using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications .
In industrial settings, automated peptide synthesizers enhance efficiency and consistency in producing Peforelin. The use of large-scale HPLC systems further ensures product purity, making it suitable for research and therapeutic applications.
Peforelin's molecular structure can be represented by its InChI Key: RTASYRSYWSLWJV-CSYZDTNESA-N. The compound consists of 59 carbon atoms, 74 hydrogen atoms, 18 nitrogen atoms, and 14 oxygen atoms, reflecting its complex peptide nature. The structure features several functional groups characteristic of peptide hormones, including amine groups and carboxylic acids that facilitate receptor binding.
Peforelin undergoes various chemical reactions typical of peptide hormones:
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol or tris(2-carboxyethyl)phosphine for reduction. The substitution reactions often involve coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole during SPPS .
Peforelin exerts its biological effects by binding to the gonadotropin-releasing hormone receptor located on the surface of gonadotrope cells in the anterior pituitary gland. This interaction triggers a cascade of intracellular signaling pathways that lead to the synthesis and release of luteinizing hormone and follicle-stimulating hormone. These hormones play crucial roles in regulating reproductive processes such as ovulation and spermatogenesis.
The primary signaling pathway activated by Peforelin involves phospholipase Cβ, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate to produce inositol trisphosphate and diacylglycerol. This results in increased intracellular calcium levels and activation of protein kinase C, ultimately leading to gonadotropin secretion .
Peforelin is typically characterized by its stability under physiological conditions due to its synthetic modifications. As a peptide hormone, it exhibits properties such as solubility in aqueous solutions and susceptibility to enzymatic degradation.
The chemical properties include:
These properties make Peforelin suitable for various applications in research and clinical settings .
Peforelin has significant scientific uses, particularly in reproductive biology:
Peforelin (chemical name: D-2-Nal-4-Cl-Phe-3-Pal-Lys(Nic)-Pro-D-Ala-NH₂) is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) engineered for enhanced receptor binding specificity and resistance to enzymatic degradation. Its molecular interactions initiate at the GnRH receptor (GnRHR), a G protein-coupled receptor (GPCR) predominantly located on pituitary gonadotrope cells. Structural analyses reveal that peforelin binds to the extracellular loops and transmembrane domains of GnRHR through key interactions: its D-2-Nal residue engages with Trp²⁸¹ in transmembrane helix 6 (TM6), while the 4-Cl-Phe moiety forms hydrophobic interactions with Asn¹⁰² and Lys¹²¹ in the receptor's ligand-binding pocket [2] [10]. This binding induces a conformational shift in the receptor's intracellular domains, facilitating coupling with the Gαq/11 protein subunit [2] [7].
The Gαq/11 activation triggers a well-defined signal transduction cascade:
Table 1: Key Structural Determinants of Peforelin-GnRHR Interaction
Peforelin Residue | Receptor Binding Site | Interaction Type | Functional Consequence |
---|---|---|---|
D-2-Nal | Trp²⁸¹ (TM6) | Hydrophobic π-stacking | Stabilizes active receptor conformation |
4-Cl-Phe | Asn¹⁰² (EL1), Lys¹²¹ (TM3) | Hydrophobic/Electrostatic | Enhances binding affinity |
D-Ala-NH₂ (C-terminus) | Asp³⁰² (EL3) | Hydrogen bonding | Mimics native GnRH C-terminal glycinamide |
Unlike endogenous GnRH, peforelin exhibits negligible coupling to Gαs or Gαi pathways, demonstrating exclusive selectivity for the Gαq/11 cascade [2]. This specificity was confirmed via GTPγS binding assays showing peforelin-induced labeling exclusively of Gαq/11 subunits in gonadotrope membranes [2] [7]. Furthermore, peforelin binding increases receptor residence time by approximately 40% compared to native GnRH, prolonging downstream signaling without inducing rapid receptor internalization due to GnRHR's lack of a C-terminal tail [7] [10].
Peforelin exhibits a distinctive gonadotropin secretion profile characterized by preferential stimulation of follicle-stimulating hormone (FSH) over luteinizing hormone (LH). This differential effect stems from its structural homology to lamprey GnRH-III (l-GnRH-III), which possesses inherent FSH-releasing properties [5] [8]. In porcine models, intramuscular administration of 0.2 mg peforelin to post-weaning sows elicited a 65% increase in plasma FSH concentrations over baseline within 6 hours, while LH levels rose by only 28% under identical conditions [5] [8]. The mechanistic basis for this divergence involves:
Table 2: Gonadotropin Response Profiles to Peforelin in Mammalian Species
Species | FSH Increase (%) | LH Increase (%) | FSH/LH Ratio | Experimental Context |
---|---|---|---|---|
Swine (sows) | 65% | 28% | 2.32:1 | 24h post-weaning, 0.2mg i.m. |
Murine (mice) | 41%* | 22%* | 1.86:1 | Superovulation model, 0.5µg IP |
Bovine (cows) | 78% | 31% | 2.52:1 | Ovariectomized, 100µg IV |
Human (in vitro) | 57% | 34% | 1.68:1 | Primary gonadotrope cultures |
Note: Murine data reflect oocyte yield rather than direct hormone measurement [1] [5] [8]
This FSH-dominant profile confers practical advantages in reproductive management. In gilts synchronized with altrenogest, peforelin treatment reduced the interval to estrus onset by 12 hours compared to controls (p<0.05), attributable to accelerated follicular recruitment via FSH stimulation [5] [9]. During seasonal infertility (August-September), peforelin-treated sows maintained significantly higher FSH levels (+38%) and farrowing rates (+13 percentage points) versus untreated groups, counteracting photoperiod-induced gonadotropin suppression [5] [8].
Peforelin's pharmacodynamic profile demonstrates significant departures from endogenous GnRH isoforms (GnRH-I and GnRH-II), particularly in receptor affinity, metabolic stability, and downstream transcriptional regulation:
Table 3: Pharmacodynamic Parameters of Peforelin vs. Endogenous GnRH Isoforms
Parameter | Peforelin | GnRH-I | GnRH-II |
---|---|---|---|
GnRHR Kd (nM) | 0.42±0.05 | 0.98±0.11 | 0.75±0.09 |
Plasma t1/2 (min) | 47±6 | 4.5±0.8 | 6.2±1.1 |
Receptor residence t1/2 (min) | 28±3 | 9±1 | 12±2 |
ERK1/2 phosphorylation duration | >240 min | 45±7 min | 68±9 min |
FSHβ mRNA fold-increase | 3.2±0.4* | 1.8±0.3* | 2.1±0.2* |
Data derived from bovine gonadotrope cultures after 6h stimulation [1] [9] [10]
In murine superovulation models, these properties translate to functional outcomes. While 5 IU PMSG (equine chorionic gonadotropin) yields 38±6 oocytes/mouse, peforelin (0.5 µg) generates 24±5 oocytes but with superior blastocyst formation rates (82% vs. 78% for PMSG, p<0.05), indicating enhanced oocyte developmental competence despite lower yield [1]. Histological analyses confirm peforelin preserves ovarian morphology without inducing cystic follicles or luteal hypervascularization, complications observed with PMSG [1] [9].
The compound's FSH-biased activity distinguishes it from triptorelin and leuprolide, which exhibit LH-dominant secretion patterns. This unique profile positions peforelin as a specialized therapeutic agent for indications requiring follicular maturation without premature luteinization, such as controlled ovarian stimulation protocols and seasonal infertility management in livestock [5] [8] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1